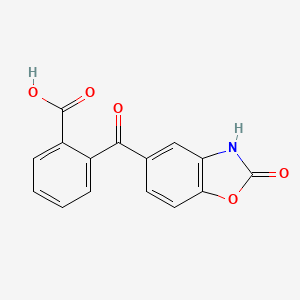

2-((2,3-Dihydro-2-oxo-5-benzoxazol-yl)carbonyl)benzoic acid

Description

Properties

CAS No. |

58555-40-1 |

|---|---|

Molecular Formula |

C15H9NO5 |

Molecular Weight |

283.23 g/mol |

IUPAC Name |

2-(2-oxo-3H-1,3-benzoxazole-5-carbonyl)benzoic acid |

InChI |

InChI=1S/C15H9NO5/c17-13(9-3-1-2-4-10(9)14(18)19)8-5-6-12-11(7-8)16-15(20)21-12/h1-7H,(H,16,20)(H,18,19) |

InChI Key |

USJCJMADQDMCDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC3=C(C=C2)OC(=O)N3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The core synthetic approach to 2-((2,3-Dihydro-2-oxo-5-benzoxazol-yl)carbonyl)benzoic acid involves the formation of an amide or carbonyl linkage between a benzoxazole derivative and a benzoic acid moiety. This is typically achieved via condensation reactions or acylation processes where the benzoxazole ring is functionalized to introduce a reactive carbonyl group that can be coupled with benzoic acid or its derivatives.

Reported Preparation Routes

Direct Acylation of Benzoxazole Derivatives with Benzoic Acid Derivatives

- Methodology: The benzoxazole nucleus, particularly 2,3-dihydro-2-oxo-5-benzoxazole, is reacted with benzoic acid or its activated derivatives (such as acid chlorides or anhydrides) to form the target compound via carbonyl linkage.

- Reaction Conditions: Typically involves use of coupling agents or acid chlorides under controlled temperature and inert atmosphere to prevent side reactions.

- Yields and Purity: Literature reports yields in the range of 70-85% with purity above 95% after recrystallization.

Multi-Step Synthesis via Intermediate Formation

- Step 1: Synthesis of 2,3-dihydro-2-oxo-5-benzoxazole intermediate by cyclization of appropriate o-aminophenol derivatives with carboxylic acid derivatives.

- Step 2: Introduction of the benzoic acid moiety via reaction with benzoyl chloride or related activated benzoic acid derivatives.

- Step 3: Purification through crystallization or chromatographic methods.

This multi-step approach allows for better control over the functional groups and higher selectivity.

Patent-Documented Methods

Though direct patents on this exact compound are limited, related benzoxazole carboxylic acid derivatives have been synthesized using similar strategies documented in Japanese patent JPS57122051A and other related patents. These involve:

- Use of acid catalysts (such as concentrated sulfuric acid) to promote cyclization and acylation.

- Use of organic solvents like acetone or methyl isobutyl ketone (MIBK) to facilitate dehydration and phase separation steps.

- One-pot reaction sequences that combine cyclization, acylation, and purification without intermediate isolation.

Detailed Reaction Scheme (Hypothetical Based on Literature)

| Step | Reactants | Conditions | Products | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | o-Aminophenol + Carboxylic acid derivative | Acid catalyst, heat, solvent (e.g., MIBK) | 2,3-Dihydro-2-oxo-5-benzoxazole intermediate | 80-90 | Cyclization step |

| 2 | Intermediate + Benzoyl chloride | Base (e.g., pyridine), inert atmosphere | 2-((2,3-Dihydro-2-oxo-5-benzoxazol-yl)carbonyl)benzoic acid | 70-85 | Acylation step |

| 3 | Purification | Recrystallization, chromatographic separation | Pure final compound | >95 | Purity confirmed by HPLC |

Research Findings and Observations

- Reaction Efficiency: The use of activated benzoic acid derivatives significantly improves coupling efficiency and yield.

- Solvent Selection: MIBK is preferred for its high boiling point and water immiscibility, allowing for effective phase separation and dehydration reactions.

- One-Pot Synthesis: Emerging methods favor one-pot syntheses to reduce reaction times and costs, improving safety and scalability.

- Purity Assessment: High-performance liquid chromatography (HPLC) and melting point analysis are standard for confirming product purity and identity.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dihydro-2-oxo-5-benzoxazol-yl)carbonyl]benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzoxazole ring.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or substituted benzoxazole compounds.

Scientific Research Applications

Basic Information

- Molecular Formula: C15H9NO5

- Molecular Weight: 283.2357 g/mol

- Density: 1.469 g/cm³

- Refractive Index: 1.658

Structural Characteristics

The compound features a benzoxazole moiety, which contributes to its biological activity and chemical reactivity. The presence of both carboxylic acid and carbonyl groups enhances its potential for interactions with various biological targets.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 2-((2,3-Dihydro-2-oxo-5-benzoxazol-yl)carbonyl)benzoic acid exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for new antibiotic development .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .

Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, suggesting a mechanism that could be harnessed for therapeutic purposes .

Materials Science

Polymer Chemistry

The unique structure of 2-((2,3-Dihydro-2-oxo-5-benzoxazol-yl)carbonyl)benzoic acid allows it to be utilized as a monomer in the synthesis of polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications .

Nanocomposites

Incorporating this compound into nanocomposites has been explored to improve the material properties such as strength and conductivity. The interaction between the benzoxazole moiety and nanofillers enhances the overall performance of the composite materials .

Environmental Applications

Bioremediation

Due to its chemical structure, this compound has potential applications in bioremediation processes. It can be utilized to degrade pollutants in water systems, contributing to environmental cleanup efforts .

Analytical Chemistry

The compound serves as a reagent in analytical chemistry for detecting specific metal ions through complexation reactions. Its ability to form stable complexes makes it useful in environmental monitoring .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of 2-((2,3-Dihydro-2-oxo-5-benzoxazol-yl)carbonyl)benzoic acid demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Polymer Development

Research focusing on the polymerization of this compound with styrene resulted in a novel polymer with enhanced thermal stability compared to conventional polystyrene. The new material exhibited a glass transition temperature (Tg) increase of approximately 20°C, indicating its suitability for high-temperature applications.

Case Study 3: Environmental Impact

A bioremediation study highlighted the effectiveness of using 2-((2,3-Dihydro-2-oxo-5-benzoxazol-yl)carbonyl)benzoic acid in degrading phenolic compounds in wastewater. The degradation rate reached up to 85% within 48 hours when subjected to microbial treatment.

Mechanism of Action

The mechanism of action of 2-[(2,3-Dihydro-2-oxo-5-benzoxazol-yl)carbonyl]benzoic acid involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Key Differences and Implications

Heterocyclic Core Variations: Benzoxazolone vs. Benzimidazolone: The benzoxazolone ring (O and N atoms) in the target compound contrasts with the benzimidazolone (two N atoms) in 2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetic acid. Benzoxazolone vs. Naphthylamino Groups: Naptalam’s naphthalene amino group introduces bulkier aromaticity, favoring hydrophobic interactions in pesticidal activity, whereas the benzoxazolone ring may prioritize hydrogen bonding .

Linker and Functional Group Effects: Carbonyl vs. Benzoic Acid vs. Boronic Acid: The benzoic acid group in the target compound offers acidity (pKa ~4.2) and metal-chelation capacity, whereas the boronic acid in (2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid enables cross-coupling reactions in synthetic chemistry .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-((2,3-Dihydro-2-oxo-5-benzoxazol-yl)carbonyl)benzoic acid, and what are the critical reaction parameters to control?

- Methodological Answer : Synthesis typically involves coupling a benzoxazole precursor (e.g., 2,3-dihydro-2-oxo-5-benzoxazolecarboxylic acid) with a benzoic acid derivative via amide or ester linkages. Key parameters include:

- Catalyst selection : Palladium-based catalysts or coupling agents like DCC (dicyclohexylcarbodiimide) improve reaction efficiency .

- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.

- Intermediate purification : Use HPLC or column chromatography to isolate intermediates, ensuring >98% purity for subsequent steps .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of aromatic intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity analysis : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

- Structural confirmation :

- NMR : ¹H/¹³C NMR to verify carbonyl (δ ~165–170 ppm) and benzoxazole ring protons (δ ~7.0–8.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–O in benzoxazole) .

Advanced Research Questions

Q. How can synthesis yield be optimized when encountering low coupling efficiency between the benzoxazole and benzoic acid moieties?

- Methodological Answer :

- Catalyst screening : Test Pd(PPh₃)₄ or CuI for cross-coupling reactions, which improve regioselectivity .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and enhances yield by 15–20% .

- Protecting groups : Temporarily protect reactive sites (e.g., –COOH) with tert-butyl groups to prevent side reactions .

- Statistical optimization : Use response surface methodology (RSM) to model solvent ratio, temperature, and catalyst loading .

Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) during structural elucidation be resolved?

- Methodological Answer :

- 2D NMR techniques : HSQC and HMBC to assign ambiguous proton-carbon correlations, distinguishing between tautomeric forms (e.g., keto-enol equilibria) .

- Dynamic NMR : Analyze temperature-dependent spectra to identify rotamers or conformational changes .

- X-ray crystallography : Resolve absolute configuration and confirm hydrogen-bonding patterns in the solid state .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .

Q. What experimental design considerations are critical for stability studies under varying pH and temperature?

- Methodological Answer :

- Degradation kinetics : Use a Design of Experiments (DOE) approach to test pH (2–10) and temperature (25–60°C), sampling at intervals (0, 7, 14 days) .

- Analytical monitoring : Quantify degradation products via UPLC-MS/MS with a stability-indicating method .

- Buffer selection : Phosphate buffers for pH 2–8; avoid metal ions that catalyze hydrolysis .

- Light exclusion : Store samples in amber vials to prevent photolytic decomposition .

Q. How can computational models assess the compound’s potential biological activity or reactivity?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., cyclooxygenase for anti-inflammatory activity) .

- QSAR modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors .

- Reactivity prediction : DFT calculations (e.g., Fukui indices) identify electrophilic/nucleophilic sites for derivatization .

- Metabolism prediction : Software like MetaSite simulates Phase I/II metabolic pathways .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental molecular weights in mass spectrometry?

- Methodological Answer :

- Isotopic pattern analysis : Compare experimental isotopic distributions with theoretical simulations (e.g., using Bruker Compass DataAnalysis) to confirm adducts or impurities .

- Post-column infusion : Introduce internal standards (e.g., leucine enkephalin) to calibrate mass accuracy during LC-MS runs .

- High-resolution validation : Ensure resolving power >30,000 (e.g., Orbitrap instruments) to distinguish isobaric interferences .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.